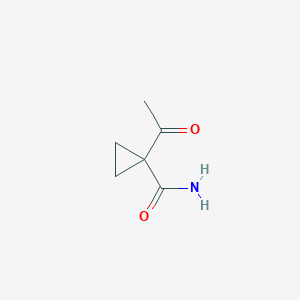
1-Acetylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylcyclopropane-1-carboxamide is a chemical compound characterized by a cyclopropane ring substituted with an acetyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetylcyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism by which 1-acetylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical processes. The acetyl and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.
1-Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropanecarboxylic acid: A versatile intermediate in organic synthesis.
Uniqueness: 1-Acetylcyclopropane-1-carboxamide is unique due to the presence of both an acetyl and a carboxamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-acetylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
Clé InChI |
AAVJTHYBTZSWMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
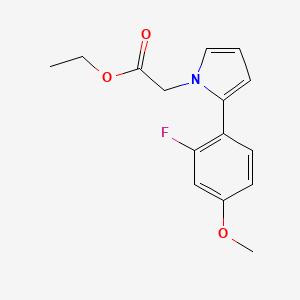
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
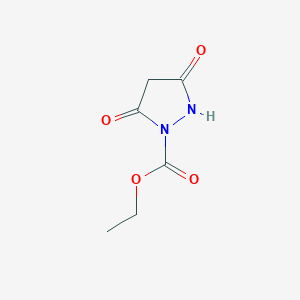

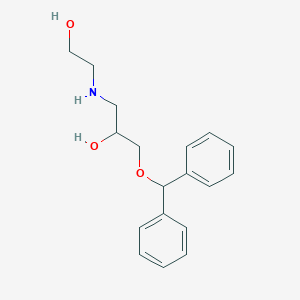
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
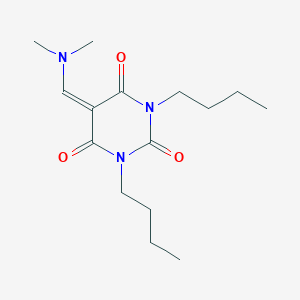
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
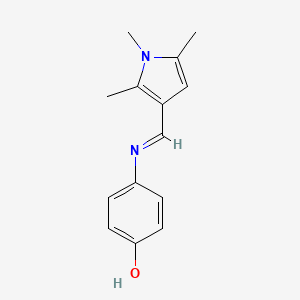
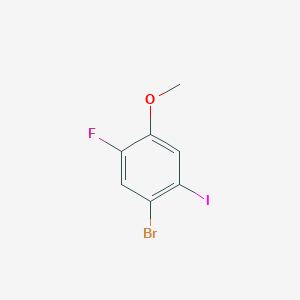
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
